Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one
Description
Systematic IUPAC Nomenclature of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one . This name is constructed through the following conventions:
- Parent heterocycle identification : The base structure is a pyrrolo[3,2-c]pyridin-2-one, a fused bicyclic system comprising a pyrrolidine ring (five-membered, saturated) and a pyridinone ring (six-membered, unsaturated with a ketone group at position 2).
- Hydrogenation state : The prefix "hexahydro" indicates partial saturation, specifying that six hydrogen atoms are added to the parent structure to form three double bond equivalents. This results in a total of two rings: one fully saturated (pyrrolidine) and one partially unsaturated (pyridinone).
- Substituent designation : The methyl group at position 1 is prioritized according to IUPAC numbering rules, which assign the lowest possible numbers to substituents.
The stereochemical descriptors (3aS,7aR) denote the relative configurations of the bridgehead atoms. The "rel-" prefix confirms that the configuration is specified relative to the other stereocenters in the molecule rather than in absolute terms.
Stereochemical Configuration and Relative Stereochemistry Analysis
The compound’s stereochemistry is defined by two bridgehead chiral centers at positions 3a and 7a, leading to four possible diastereomers. The (3aS,7aR) configuration specifies:
- Ring fusion geometry : The pyrrolidine and pyridinone rings share carbons 3a and 7a, with the methyl group occupying an axial position on the pyrrolidine nitrogen.
- Relative configuration : The "rel-" designation indicates that the stereochemistry is described relative to the other stereocenters in the molecule, not via external references like the Cahn-Ingold-Prelog rules. This is common in fused bicyclic systems where absolute configuration determination requires advanced analytical methods.
The octahydro designation in alternative synonyms (e.g., "octahydro-1H-pyrrolo[3,2-c]pyridin-2-one") refers to the fully saturated form of the bicyclic system, contrasting with the hexahydro state in the IUPAC name, which retains one double bond.
Alternative Chemical Designations and Common Synonyms in Literature
The compound is referenced under multiple aliases in chemical databases and vendor catalogs, reflecting variations in stereochemical descriptors and hydrogenation states:
CAS Registry Numbers :
Vendor-specific designations :
Simplified synonyms :
The term "rac-" in some synonyms denotes a racemic mixture, contrasting with the rel-(3aS,7aR) specification, which describes a single enantiomer.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
NKWRLPRMKNYUSI-NKWVEPMBSA-N |
Isomeric SMILES |
CN1[C@@H]2CCNC[C@@H]2CC1=O |
Canonical SMILES |
CN1C2CCNCC2CC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
The core bicyclic lactam is typically prepared via intramolecular cyclization reactions starting from linear or monocyclic precursors containing appropriate functional groups (e.g., amino and carbonyl groups). Common strategies include:
- Intramolecular amidation or lactamization: Formation of the lactam ring by cyclizing an amino acid derivative or an amino-ketone precursor.
- Reductive amination followed by ring closure: Using aldehyde or ketone intermediates with amines to form cyclic amines, then oxidation or cyclization to lactams.
- Ring-closing metathesis or other cyclization methods are less common due to the saturated nature of the rings.
Stereochemical Control
Stereochemistry at the 3a and 7a positions is controlled by:
- Using chiral starting materials or chiral auxiliaries.
- Employing stereoselective catalysts or reagents.
- Diastereoselective cyclization steps guided by substrate conformation.
Detailed Preparation Methods from Literature and Patents
Patent US9617258B2 (2014)
This patent describes synthetic routes to related octahydropyrrolo[2,3-c]pyridine derivatives, which share structural similarity with the target compound. Key steps include:
- Preparation of hexahydro-1H-pyrrolo[2,3-c]pyridine intermediates via cyclization of amino alcohols or amino ketones.
- Introduction of substituents such as methyl groups via alkylation or reductive amination.
- Lactam formation by oxidation or intramolecular amidation.
The stereochemistry is controlled by starting from chiral precursors or by selective reduction steps. The patent emphasizes the use of protecting groups to mask reactive amines during multi-step synthesis and the use of chromatographic purification to isolate stereoisomers.
Synthetic Routes from PubChem and Related Literature
PubChem entries for related bicyclic pyrrolopyridine compounds indicate:
- Starting from commercially available or easily synthesized monocyclic amines.
Multi-step sequences involving:
- Formation of the bicyclic ring by nucleophilic substitution or cyclization.
- Installation of the lactam carbonyl by oxidation or cyclization of amino alcohols.
- Methylation of the nitrogen via methyl iodide or methyl triflate under basic conditions.
Use of hydrogenation or catalytic reduction to saturate the bicyclic system fully.
These methods often employ chromatographic techniques and spectroscopic monitoring (NMR, MS) to confirm structure and stereochemistry.
Additional Patent US11111242B2 (2017)
This patent describes the synthesis of pyrrolo[2,3-d]pyrimidinyl and related bicyclic compounds, which share synthetic methodology principles:
- Use of chiral piperidine or pyrrolidine intermediates.
- Functionalization via acrylamide or other electrophilic reagents.
- Control of stereochemistry by selective hydrogenation and chiral resolution.
Though focused on different heterocycles, the synthetic logic applies to the preparation of octahydro-pyrrolo[3,2-c]pyridin-2-one derivatives.
Representative Synthetic Scheme (Generalized)
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Formation of monocyclic amine | Amino alcohol or amino ketone | Base, solvent (e.g., THF, MeOH) | Formation of amino intermediate |
| 2 | Cyclization to bicyclic amine | Amino intermediate | Acid or base catalysis, heat | Formation of bicyclic pyrrolidine or piperidine |
| 3 | Lactam formation | Bicyclic amine with carbonyl precursor | Oxidation (e.g., PCC, Swern) or amidation | Formation of bicyclic lactam ring |
| 4 | N-Methylation | Bicyclic lactam | Methyl iodide, base (e.g., K2CO3) | Introduction of N-methyl substituent |
| 5 | Purification and stereochemical confirmation | Crude product | Chromatography, chiral HPLC, NMR | Isolation of pure Rel-(3aS,7aR) isomer |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography and chiral HPLC are used to separate stereoisomers and purify the final product.
- Spectroscopy: NMR (1H, 13C), IR, and MS confirm the structure and purity.
- X-ray crystallography: Occasionally employed to confirm stereochemistry definitively.
Summary of Key Research Findings
- The preparation of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one requires multi-step synthesis involving cyclization and lactam formation.
- Stereochemical control is achieved by chiral precursors and selective reaction conditions.
- N-Methylation is typically a late-stage modification.
- Purification and stereochemical verification are critical to obtain the desired isomer.
- The synthetic methods are well-documented in patent literature and chemical databases, reflecting robust and reproducible protocols.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one has been studied for its potential therapeutic effects. Its structural analogs have shown promise as:
- Antidepressants : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which may lead to the development of new antidepressant medications.
- Neuroprotective Agents : Research indicates potential neuroprotective effects against neurodegenerative diseases, possibly through mechanisms involving the modulation of oxidative stress and inflammation .
Pharmacology
The compound's pharmacological profile suggests it may interact with various biological targets:
- Receptor Modulation : It may act as a modulator of certain neurotransmitter receptors (e.g., serotonin and dopamine receptors), which is crucial in the treatment of mood disorders.
- Antinociceptive Effects : Preliminary studies indicate that derivatives of this compound could exhibit pain-relieving properties, making them candidates for analgesic drug development .
Cosmetic Formulations
Recent studies have explored the use of this compound in cosmetic formulations:
- Moisturizing Agents : Its incorporation into topical formulations has demonstrated enhanced moisturizing properties, likely due to its ability to improve skin hydration levels .
- Stability and Efficacy : The compound has been evaluated for stability in various formulations, showing promising results in maintaining product efficacy over time .
Case Study 1: Antidepressant Development
A study focusing on the synthesis of derivatives of this compound aimed to evaluate their antidepressant-like effects in animal models. The results indicated significant improvements in behavioral tests associated with depression, suggesting a potential pathway for drug development targeting mood disorders .
Case Study 2: Cosmetic Application
In a comparative study of various moisturizing agents, formulations containing this compound were shown to outperform traditional agents in terms of skin hydration and sensory feel. The study utilized response surface methodology to optimize formulation parameters, confirming the compound's role as an effective moisturizer .
Mechanism of Action
The mechanism of action of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolo[2,3-c]pyridine Derivatives
Compounds such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives (e.g., 5-chloro and 5-methoxy variants) share a pyrrolopyridine core but differ in saturation and functional groups (Table 1).
- Synthesis Yields : The carboxylic acid derivatives are synthesized in high yields (71–95%), indicating robust reactivity during cyclization .
- Structural Differences : Unlike the target compound, these analogs are unsaturated and feature carboxylic acid substituents, which increase polarity and reduce membrane permeability.
Choi Derivatives from Marine Sources
The (2S,3aS,6S,7aS)-Choi derivatives, such as those found in aeruginosin DA495A, share stereochemical similarities (3aS configuration) but are integrated into peptide frameworks.
- Stereochemical Impact : The Choi derivatives’ (2S,3aS,6S,7aS) configuration aligns with marine natural product biosynthetic pathways, whereas the target compound’s 7aR configuration may alter binding selectivity in enzyme inhibition .
- Functional Roles : Choi derivatives often act as protease inhibitors, leveraging their bicyclic rigidity and peptide linkages. The target compound lacks peptide functionality, suggesting divergent therapeutic applications .
Patent-Disclosed Bicyclic Amines
Complex structures like 7-[(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-(6-methyl-4-propylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 95) highlight the diversity of bicyclic amine applications.
- Structural Complexity: Compound 95 incorporates a hexahydropyrrolopyrrole core with pyrazolo-pyrazine and pyrido-pyrimidinone substituents, enabling multitarget engagement (e.g., kinase inhibition). In contrast, the target compound’s simpler structure may favor selectivity for single targets .
- Drug-Likeness : The patent compounds exhibit higher molecular weights (>500 Da) and logP values due to aromatic substituents, whereas the target compound’s compact structure (MW ~196 Da) aligns better with CNS drug criteria .
Table 1: Key Comparative Data
Research Findings and Implications
- Stereochemistry and Bioactivity : The 7aR configuration in the target compound may confer unique binding modes compared to marine-derived 7aS analogs, as seen in Choi derivatives .
- Synthetic Accessibility : Pyrrolo[2,3-c]pyridine derivatives are more readily synthesized than the target compound, which may require chiral resolution or asymmetric synthesis .
- Therapeutic Potential: The target compound’s balance of rigidity and simplicity positions it as a promising scaffold for optimizing CNS-targeted agents, contrasting with the marine-derived peptides’ niche in protease inhibition .
Biological Activity
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a bicyclic compound with potential therapeutic applications. Its unique structure contributes to various biological activities, making it an interesting subject for pharmacological research. This article delves into the compound's biological activity, synthesizing findings from diverse studies and providing a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C8H14N2O
- Molecular Weight : 154.21 g/mol
- CAS Number : 2209079-29-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities or receptor functions, influencing cellular processes and signaling pathways. For instance, it has been observed to interact with kinases involved in cancer progression and cellular proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest in G0/G1 phase |
| HeLa | 2.73 ± 0.33 | Apoptotic pathway activation |
The compound exhibits significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, the compound demonstrated the ability to mitigate neuronal damage and improve cognitive function. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various derivatives of pyrrolidine compounds, this compound was highlighted for its potent activity against multiple cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment with varying concentrations of the compound .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that this compound activates caspase pathways leading to programmed cell death. This pathway is crucial for eliminating malignant cells and preventing tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
